tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate
CAS No.:
Cat. No.: VC15884906
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31N3O3 |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | tert-butyl N-cyclopentyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |
| Standard InChI | InChI=1S/C21H31N3O3/c1-21(2,3)27-20(26)24(17-8-4-5-9-17)19-12-11-16(14-22-19)18-10-6-7-13-23(18)15-25/h11-12,14-15,17-18H,4-10,13H2,1-3H3 |
| Standard InChI Key | WBNYGDNFZHQTNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CCCC1)C2=NC=C(C=C2)C3CCCCN3C=O |
Introduction
tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound featuring a unique molecular structure that includes a tert-butyl group, a cyclopentyl ring, a formylpiperidinyl group, and a pyridinyl carbamate moiety. This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Synthesis and Purification
The synthesis of tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate typically involves advanced organic chemistry techniques. The process may include several steps, such as coupling reactions and protection-deprotection strategies. Purification methods like recrystallization or chromatography are used to isolate the compound with high purity.
Applications and Research
This compound is a valuable intermediate in medicinal chemistry and organic synthesis. Its unique structure allows for versatile modifications, making it suitable for various applications in drug development. Research into its biological activity is ongoing, with potential therapeutic applications being explored.
Comparison with Similar Compounds
Similar compounds, such as tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate, share structural features but differ in specific moieties. For example, tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a molecular formula of C19H29N3O3 and a molecular weight of 347.5 g/mol .
Table: Comparison of tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate and tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| tert-Butyl cyclopentyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate | C21H31N3O3 | 373.5 | Cyclopentyl, formylpiperidinyl, pyridinyl carbamate |
| tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate | C19H29N3O3 | 347.5 | Butyl, formylpyrrolidinyl, pyridinyl carbamate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume